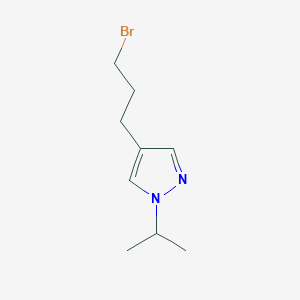

4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry Research

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, making it a valuable building block in organic synthesis. The pyrazole ring is found in a wide array of biologically active compounds, and as such, it is a key pharmacophore in medicinal chemistry. uq.edu.aunih.govbeilstein-journals.org The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties. This adaptability has made pyrazole derivatives the subject of extensive research, leading to their application in pharmaceuticals, agrochemicals, and materials science. nih.govorgsyn.org

Significance of Pyrazole Scaffolds in Advanced Synthetic Strategies

The synthesis of the pyrazole ring itself can be achieved through several well-established methods, most notably the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This accessibility allows chemists to readily construct the core scaffold and then elaborate upon it. The pyrazole ring is relatively stable and can withstand a variety of reaction conditions, making it an ideal platform for further functionalization. Advanced synthetic strategies often utilize the pyrazole core as a rigid template to control the spatial orientation of appended functional groups, which is crucial for designing molecules with specific biological targets.

Structural Context and Research Interest in 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole and Related Derivatives

The compound this compound is a specific example of a functionalized pyrazole. Its structure is characterized by an isopropyl group at the 1-position of the pyrazole ring and a 3-bromopropyl chain at the 4-position. The isopropyl group is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity and modulate binding interactions with biological targets. The key feature of this molecule from a synthetic standpoint is the 3-bromopropyl group. The terminal bromine atom is a good leaving group, making this an excellent site for nucleophilic substitution reactions.

This reactive handle allows for the facile introduction of a wide variety of other functional groups, such as amines, azides, thiols, and cyanides. This versatility makes this compound a valuable intermediate for the synthesis of more complex molecules. For instance, it can be used to link the pyrazole core to other pharmacophores or to a solid support for use in combinatorial chemistry.

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its potential as a synthetic building block is clear. The interest in this and related derivatives stems from the broader, well-established importance of functionalized pyrazoles in drug discovery and materials science. The combination of a stable, biologically relevant pyrazole core with a reactive alkyl bromide side chain provides a powerful tool for the construction of new molecular entities with potentially interesting properties.

Detailed Research Findings

Specific peer-reviewed research articles detailing the synthesis, characterization, and reactions of this compound are not readily found in major chemical databases. However, its chemical properties can be inferred from its structure and the known chemistry of pyrazoles and alkyl halides.

The synthesis would likely involve the N-alkylation of a 4-(3-bromopropyl)-1H-pyrazole precursor with an isopropyl halide, or the C-alkylation of a 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reactivity of the compound will be dominated by the 3-bromopropyl side chain. Nucleophilic substitution reactions are expected to proceed readily, allowing for the introduction of a wide range of functional groups. For example, reaction with an amine would yield the corresponding amino-propyl-pyrazole, a common structural motif in pharmacologically active compounds.

Below is a table summarizing the known properties of this compound based on supplier information.

| Property | Value |

| CAS Number | 1340408-14-1 |

| Molecular Formula | C9H15BrN2 |

| Molecular Weight | 231.13 g/mol |

| Appearance | Not specified |

| Purity | Not specified |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15BrN2 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

4-(3-bromopropyl)-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C9H15BrN2/c1-8(2)12-7-9(6-11-12)4-3-5-10/h6-8H,3-5H2,1-2H3 |

InChI Key |

BPKQXMICASIMTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Bromopropyl 1 Isopropyl 1h Pyrazole and Analogs

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be synthesized through several reliable methods. These generally involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative.

Cyclocondensation Reactions with Hydrazine Derivatives

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. The reaction proceeds by the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or in the context of the target molecule, isopropylhydrazine) determines the substituent on one of the nitrogen atoms (N1). The regioselectivity of the cyclocondensation with unsymmetrical 1,3-dicarbonyl compounds can sometimes be an issue, leading to a mixture of regioisomers. However, reaction conditions can often be tuned to favor the desired isomer.

| Reactants | Reaction Conditions | Product | Reference |

| 1,3-Diketone and Hydrazine | Acid or base catalysis, various solvents | Substituted Pyrazole | beilstein-journals.orgnih.gov |

| α,β-Unsaturated ketones and Hydrazine | Typically in the presence of an oxidizing agent | Substituted Pyrazole | researchgate.net |

| β-Ketoesters and Hydrazine | Often leads to pyrazolones, which can be further modified | Pyrazolone | researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of efficiency, atom economy, and diversity of accessible structures. These reactions often involve the in situ generation of a 1,3-dielectrophilic intermediate that then reacts with a hydrazine.

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of highly substituted pyrazoles. nih.gov The initial Knoevenagel condensation between the aldehyde and the β-ketoester generates an α,β-unsaturated dicarbonyl compound, which then undergoes cyclocondensation with the hydrazine.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-Ketoester, Hydrazine | Various catalysts (e.g., Lewis acids, organocatalysts) | Polysubstituted Pyrazoles | nih.gov |

| Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Often base-catalyzed | Fused Pyrazole Systems (e.g., Pyranopyrazoles) | nih.gov |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne or an alkene is another fundamental method for the synthesis of pyrazoles and pyrazolines, respectively. researchgate.netresearchgate.net This [3+2] cycloaddition approach provides a high degree of control over the substitution pattern of the resulting pyrazole ring.

Diazo compounds, which can be generated in situ from various precursors like N-tosylhydrazones, act as the 1,3-dipole. Their reaction with a suitable dipolarophile, such as a terminal or internal alkyne, leads directly to the pyrazole core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkyne.

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Diazoalkane | Alkyne | Substituted Pyrazole | researchgate.net |

| Nitrile Imine | Alkyne | Substituted Pyrazole | researchgate.net |

Specific Synthesis of Bromopropyl-Pyrazole Scaffolds

The synthesis of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole involves the formation of the pyrazole ring and the introduction of two specific substituents: an isopropyl group at the N1 position and a 3-bromopropyl group at the C4 position. This can be achieved through two main strategies: functionalization of a pre-formed pyrazole ring or construction of the ring with the desired substituents already incorporated or in a precursor form.

Bromination Strategies for Pyrazole Derivatives

Direct bromination of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. researchgate.net However, to introduce a 3-bromopropyl group, a multi-step approach is generally required. A common strategy involves the introduction of a three-carbon chain at the C4 position, which is then converted to the desired bromoalkyl group.

One plausible route involves the Friedel-Crafts acylation of a 1-isopropyl-1H-pyrazole with a suitable three-carbon acylating agent (e.g., succinic anhydride (B1165640) or a derivative) to introduce a keto-acid side chain. Subsequent reduction of the ketone and the carboxylic acid, followed by bromination of the resulting primary alcohol, would yield the desired 4-(3-bromopropyl) side chain.

Alternatively, a C4-functionalized pyrazole, such as a 4-formyl-1-isopropyl-1H-pyrazole, can serve as a starting point. A Wittig reaction with a suitable phosphorus ylide could be used to extend the carbon chain, followed by reduction and bromination.

Another approach involves the conversion of a precursor alcohol, 4-(3-hydroxypropyl)-1-isopropyl-1H-pyrazole, to the corresponding bromide. This transformation can be achieved using standard brominating agents.

| Starting Material | Reagents | Intermediate/Product |

| 1-Isopropyl-1H-pyrazole | 1. Acylating agent (e.g., succinic anhydride), 2. Reducing agents, 3. Brominating agent | This compound |

| 4-Formyl-1-isopropyl-1H-pyrazole | 1. Wittig reagent, 2. Reducing agent, 3. Brominating agent | This compound |

| 4-(3-Hydroxypropyl)-1-isopropyl-1H-pyrazole | PBr₃ or CBr₄/PPh₃ | This compound |

Introduction of Isopropyl Moiety onto Pyrazole Nitrogen

The alkylation is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it more nucleophilic. The choice of base and solvent can influence the regioselectivity of the alkylation in cases where the pyrazole is unsymmetrically substituted at the 3 and 5 positions.

| Starting Pyrazole | Alkylating Agent | Base | Solvent | Product | Reference |

| 4-(3-Bromopropyl)-1H-pyrazole | 2-Bromopropane or 2-Iodopropane | K₂CO₃, NaH, or Cs₂CO₃ | DMF, Acetonitrile (B52724), or THF | This compound | acs.org |

| 4-Substituted-1H-pyrazole | Isopropyl triflate | Non-nucleophilic base | Dichloromethane | 1-Isopropyl-4-substituted-1H-pyrazole |

A plausible synthetic route to this compound could therefore involve the initial synthesis of 4-(3-hydroxypropyl)-1H-pyrazole, followed by N-isopropylation, and finally bromination of the terminal alcohol. This stepwise approach allows for controlled introduction of each functional group.

Regioselective Synthesis of 4-Substituted Pyrazoles

One effective strategy for achieving regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles involves the 1,3-dipolar cycloaddition reaction. mdpi.com For instance, the reaction between nitrilimines, generated in situ from hydrazonyl chlorides, and activated alkenes like enaminones can proceed with high regioselectivity. mdpi.com The reaction mechanism is believed to involve the initial formation of an enolate from the enaminone, which then acts as a dipolarophile in a regioselective cycloaddition with the nitrilimine dipole. mdpi.com This approach allows for the controlled introduction of various substituents at the C4 position.

Another versatile method is the reaction of electron-deficient N-arylhydrazones with nitroolefins. acs.org This process has been shown to be a practical and regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. acs.org By carefully selecting the starting materials and reaction conditions, the synthesis can be directed to favor the desired isomer. Modifications to the classic Knorr synthesis, such as using acetylenic or olefinic ketones instead of 1,3-diketones, can also provide better control over regioselectivity. acs.org

Furthermore, one-pot, three-component reactions have been developed for the combinatorial synthesis of 1,3,4-substituted pyrazoles. nih.gov A recently reported chemo-selective, one-pot synthesis involves the condensation of an active methylene (B1212753) reagent, an isothiocyanate, and a substituted hydrazine. nih.gov This method has proven to be versatile for creating a library of highly functionalized phenylaminopyrazoles with specific substitution patterns. nih.gov For the specific synthesis of a 4-alkylated pyrazole, a common route involves the functionalization of a pre-formed pyrazole ring, for example, through C-H functionalization or by using a pyrazole with a leaving group at the C4 position.

Advanced Synthetic Techniques and Reaction Optimization

Catalytic Methods in Pyrazole Synthesis (e.g., Transition-Metal Catalysis, Organocatalysis)

Modern pyrazole synthesis increasingly relies on advanced catalytic methods to enhance efficiency, selectivity, and substrate scope. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this domain.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, copper, and silver, are widely used for constructing and functionalizing the pyrazole core. mdpi.comrsc.orgresearchgate.net A key application is in C-H functionalization reactions, which allow for the direct introduction of substituents onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.orgresearchgate.net For example, copper-catalyzed methods have been developed for the direct sulfenylation at the C4-H bonds of pyrazoles. researchgate.net Silver-catalyzed reactions have been employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles and 3-CF3-pyrazoles, achieving high regioselectivity and excellent yields. mdpi.com Palladium-catalyzed coupling reactions, such as the Suzuki coupling, are also utilized for the synthesis of aryl-substituted pyrazoles. nih.gov

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of pyrazole derivatives, often providing high enantioselectivity for chiral products. nih.govresearchgate.net Cinchona-derived squaramides and thioureas are common bifunctional organocatalysts used in asymmetric Michael additions to form chiral pyrazole-containing structures. nih.govrwth-aachen.de For example, a sequential catalytic system combining a squaramide organocatalyst and a silver salt has been used to synthesize chiral pyrano-annulated pyrazoles in excellent yields and high enantioselectivities. nih.govrwth-aachen.de This approach merges the benefits of both organocatalysis for the initial asymmetric step and transition-metal catalysis for a subsequent cyclization. nih.govrwth-aachen.de Unsaturated pyrazolones are common substrates in these organocatalytic transformations, leading to the formation of complex spiro-cyclic and fused-pyrazolone heterocycles. researchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal | Silver (AgOTf) | Cyclocondensation | High regioselectivity, rapid reaction at room temperature, excellent yields. | mdpi.com |

| Transition-Metal | Copper (CuCl₂) | C-H Functionalization (Sulfenylation) | Direct functionalization of the pyrazole C4 position. | researchgate.net |

| Organocatalysis | Squaramide | Asymmetric Michael Addition | High enantioselectivity, metal-free, mild reaction conditions. | nih.govrwth-aachen.de |

| Sequential Catalysis | Squaramide and Silver Carbonate | Michael Addition / Hydroalkoxylation | Combines high enantioselectivity and efficient cyclization in one pot. | nih.govrwth-aachen.de |

Green Chemistry Protocols (e.g., Aqueous Media, Microwave Assistance, Solvent-Free Conditions)

In line with the principles of sustainable chemistry, green protocols for pyrazole synthesis have gained significant traction. These methods aim to reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency. benthamdirect.comsci-hub.se

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Numerous synthetic procedures for pyrazoles have been adapted to use water as the reaction medium. thieme-connect.comthieme-connect.com For instance, the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully performed in aqueous media without the need for a catalyst, offering good yields and a simple work-up. ias.ac.in Heterogeneous catalysts, such as CeO2/SiO2, have also been used in water for multicomponent reactions to produce pyrazolones. thieme-connect.com

Microwave Assistance: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. benthamdirect.comthieme-connect.com The synthesis of novel 3,5-disubstituted-1H-pyrazoles has been achieved under microwave irradiation in solvent-free conditions, demonstrating the efficiency of this technique. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic and volatile organic compounds. benthamdirect.comsci-hub.se An eco-friendly, one-pot, solvent-less procedure for synthesizing pyrano[2,3-c]-pyrazoles involves the simple mixing of reactants, showcasing a highly efficient and green approach. ias.ac.in

| Protocol | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Water as solvent, often with a catalyst (e.g., CTAB, nano ZnO). | Environmentally benign, safe, cost-effective. | thieme-connect.comthieme-connect.comresearchgate.net |

| Microwave Assistance | Irradiation in a microwave reactor, often solvent-free. | Drastically reduced reaction times, improved yields, energy efficient. | mdpi.combenthamdirect.com |

| Solvent-Free | Grinding reactants together (mechanochemistry) or heating neat reactants. | Eliminates solvent waste, simplifies purification, high atom economy. | benthamdirect.comias.ac.in |

Continuous Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch processing in terms of safety, scalability, and efficiency. galchimia.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. galchimia.com

A key advantage of flow chemistry is the ability to safely handle hazardous intermediates. For example, reactive species like diazonium salts and hydrazines can be generated in situ and immediately consumed in the next step of a telescoped synthesis, avoiding their isolation and storage. nih.gov A multistep continuous flow setup has been reported for the four-step conversion of anilines into N-arylated pyrazoles, demonstrating the power of this approach for complex syntheses. nih.gov

Flow chemistry also enables reactions to be performed under conditions that are difficult to achieve in batch, such as using solvents above their atmospheric boiling points for enhanced kinetics. nih.gov This has been applied to the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov Furthermore, the use of packed-bed reactors with solid-supported catalysts, such as silica-supported copper, facilitates catalyst recycling and product purification. rsc.org This methodology has been successfully implemented for the synthesis of 1,4-disubstituted pyrazoles and can be scaled up to produce gram quantities of product within hours. rsc.org The synthesis of sildenafil, a drug featuring a pyrazolopyrimidinone (B8486647) core, has been achieved in a flow process with a reaction time of just 16 minutes, compared to 9 hours in batch. mdpi.com

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

The selection of the solvent can have a profound impact on reaction outcomes. For instance, in the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) were found to give significantly better results at room temperature compared to commonly used protic solvents like ethanol (B145695). mdpi.comnih.gov A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where simply adjusting the reaction temperature can selectively yield one product over the other. nih.gov For example, a reaction of a specific tosylhydrazone and alkyne in ethanol yielded the detosylated pyrazole at 115 °C, while the 1-tosyl-1H-pyrazole was formed at 75 °C. nih.gov

Catalyst selection is another critical factor. In a study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, various silver catalysts were screened, with silver(I) oxide proving to be optimal. mdpi.com Similarly, optimizing the catalyst loading is essential; for the silver-catalyzed synthesis of 3-CF3-pyrazoles, a catalyst loading of just 1 mol% of AgOTf was sufficient to achieve exceptional yields rapidly at room temperature. mdpi.com The optimization of multicomponent reactions often involves screening different catalysts and solvents to find the ideal combination for high yields, as demonstrated in the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. researchgate.net

Chemical Transformations and Derivatization of 4 3 Bromopropyl 1 Isopropyl 1h Pyrazole

Reactivity of the Bromopropyl Moiety

The 3-bromopropyl substituent is a versatile functional group that readily participates in nucleophilic substitution reactions and can be transformed into other functional groups through various interconversions.

Nucleophilic Substitution Reactions (e.g., with diverse nucleophiles)

The primary mode of reaction for the bromopropyl group is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a wide array of nucleophiles. This allows for the introduction of various functionalities at the terminus of the propyl chain.

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines can react with 4-(3-bromopropyl)-1-isopropyl-1H-pyrazole to form the corresponding secondary and tertiary amines, respectively. This reaction is a standard N-alkylation process.

Azides: Sodium azide (B81097) is a common nucleophile used to introduce the azido (B1232118) group, which can then be further transformed, for example, through reduction to a primary amine or by cycloaddition reactions.

Hydroxides and Alkoxides: Reaction with hydroxide (B78521) sources can yield the corresponding alcohol, 3-(1-isopropyl-1H-pyrazol-4-yl)propan-1-ol, while alkoxides will produce ethers.

Cyanides: The introduction of a nitrile group via reaction with sodium or potassium cyanide extends the carbon chain by one and provides a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolates: Thiolates can displace the bromide to form thioethers.

The general scheme for these reactions follows a standard SN2 pathway. The reaction conditions typically involve a polar aprotic solvent, such as DMF or acetonitrile (B52724), and may be facilitated by elevated temperatures. The choice of base, if required, depends on the nature of the nucleophile.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Piperidine | N-alkylated piperidine | K₂CO₃, CH₃CN, reflux |

| Sodium Azide (NaN₃) | Alkyl azide | DMF, 80 °C |

| Sodium Cyanide (NaCN) | Alkyl nitrile | DMSO, 90 °C |

| Sodium Methoxide (NaOMe) | Methyl ether | MeOH, reflux |

Functional Group Interconversions on the Propyl Chain (e.g., Oxidation, Reduction)

The functional groups introduced via nucleophilic substitution can be further manipulated. Additionally, the bromopropyl group itself can be the starting point for other transformations.

Oxidation: If the bromide is first converted to the corresponding alcohol, 3-(1-isopropyl-1H-pyrazol-4-yl)propan-1-ol, this primary alcohol can be oxidized. Partial oxidation, for instance using pyridinium (B92312) chlorochromate (PCC), would yield the aldehyde, 3-(1-isopropyl-1H-pyrazol-4-yl)propanal. More vigorous oxidation, using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the carboxylic acid, 3-(1-isopropyl-1H-pyrazol-4-yl)propanoic acid. d-nb.infonih.gov The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. libretexts.orgmdpi.com

Reduction: The bromo group can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved using various reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN, or through catalytic hydrogenation. This would result in the formation of 1-isopropyl-4-propyl-1H-pyrazole.

Pyrazole (B372694) Ring Functionalization

The pyrazole ring is an aromatic system, and its reactivity is influenced by the substituents present. The N1-isopropyl and C4-alkyl groups are generally electron-donating, which can affect the regioselectivity of electrophilic substitution reactions.

Electrophilic Substitution on the Pyrazole Nucleus (e.g., C-4 position)

While the C4 position is already substituted in the parent molecule, understanding the electrophilic substitution patterns of the 1-isopropyl-4-propyl-1H-pyrazole (the reduced form) is relevant. In general, electrophilic substitution on N-alkylpyrazoles preferentially occurs at the C4 position if it is unsubstituted. nih.gov When the C4 position is blocked, electrophiles may direct to the C5 or C3 positions, although this is often more difficult and may require harsher conditions. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. rsc.org

Sulfonation: Sulfonation can be achieved with fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org

For this compound, direct electrophilic substitution on the pyrazole ring would likely occur at the C5 position, as the C4 position is occupied. The directing effects of the N-isopropyl and C4-alkyl groups would need to be considered.

Carbon-Hydrogen (C-H) Activation Strategies for Selective Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings, avoiding the need for pre-functionalized substrates. rsc.org For pyrazoles, C-H activation can be directed to specific positions. For a 1,4-disubstituted pyrazole like this compound, the most likely positions for C-H activation would be C3 and C5.

Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Derivatization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

To perform cross-coupling reactions on the pyrazole ring of this compound, it would first need to be halogenated, for instance at the C5 position, to introduce a suitable handle for these reactions. Assuming a 5-halo-4-(3-bromopropyl)-1-isopropyl-1H-pyrazole derivative is prepared, a variety of powerful C-C and C-N bond-forming reactions can be employed.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. wikipedia.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position of the pyrazole ring. ccspublishing.org.cnnih.govrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This would enable the introduction of an alkynyl group at the C5 position, providing a valuable synthetic intermediate for further transformations. libretexts.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. wikipedia.org It allows for the coupling of an aryl halide with a wide variety of amines, including primary and secondary alkyl and aryl amines. nih.govresearchgate.net This would be a versatile method for introducing diverse amino functionalities at the C5 position of the pyrazole core. snnu.edu.cn

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand, base | Amino-substituted pyrazole |

Formation of Fused and Bridged Pyrazole Systems

The bifunctional nature of this compound, possessing both a nucleophilic pyrazole ring and an electrophilic alkyl halide chain, makes it an ideal precursor for the synthesis of fused and bridged heterocyclic systems through intramolecular cyclization reactions.

Intramolecular Cyclization Reactions Involving the Bromopropyl Chain

The most direct and chemically intuitive transformation of this compound is its intramolecular cyclization to form a fused pyrazole system. This reaction proceeds via an intramolecular N-alkylation, where the N2 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the bromopropyl chain and displacing the bromide ion. This process results in the formation of a new six-membered ring fused to the pyrazole core, leading to the formation of the 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide salt.

This type of intramolecular quaternization is a well-established method for the synthesis of fused heterocyclic systems. The reaction is typically promoted by heat or by the use of a non-nucleophilic base to neutralize the hydrobromic acid that may be formed as a byproduct, although in many cases, the reaction can proceed thermally without the need for an external base. The choice of solvent can also influence the reaction rate, with polar aprotic solvents such as DMF or acetonitrile generally being preferred.

Table 1: Hypothetical Reaction Conditions and Outcomes for the Intramolecular Cyclization of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Acetonitrile | 80 | 12 | 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | 85 |

| 2 | DMF | 100 | 8 | 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | 92 |

| 3 | Toluene | 110 | 24 | 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | 70 |

| 4 | No Solvent | 120 | 6 | 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | 88 |

Note: The data in this table is illustrative and based on general principles of intramolecular N-alkylation reactions. Specific experimental validation is required.

The resulting 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide is a quaternary ammonium (B1175870) salt, which can serve as a precursor for further derivatization. For instance, it can undergo anion exchange reactions to replace the bromide with other counter-ions, or it can be subjected to reduction to yield the corresponding neutral tetrahydropyrazolo[1,5-a]pyridine.

Construction of Polycyclic Pyrazole Scaffolds

Building upon the initial intramolecular cyclization, the resulting fused pyrazole system can be further elaborated to construct more complex polycyclic scaffolds. The reactivity of the tetrahydropyrazolo[1,5-a]pyridinium system can be exploited to introduce additional rings and functional groups.

For example, if the starting pyrazole were to contain additional functional groups, these could participate in subsequent cyclization reactions. While this compound itself does not have such groups, its derivatives could be designed to undergo tandem or sequential cyclizations to form bridged systems.

A hypothetical pathway to a bridged system could involve the initial formation of the tetrahydropyrazolo[1,5-a]pyridinium salt, followed by the introduction of a substituent on the six-membered ring that contains a nucleophilic or electrophilic center. An intramolecular reaction between this new substituent and another part of the molecule could then lead to the formation of a bridge.

Alternatively, intermolecular reactions can be employed to build polycyclic systems. The reactivity of the fused pyrazolo-pyridinium salt towards nucleophiles could be utilized to append another cyclic system.

Table 2: Potential Polycyclic Scaffolds Derived from 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide

| Starting Material | Reagent/Reaction Condition | Resulting Polycyclic Scaffold | Potential Complexity |

| 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | 1. Functionalization of the pyridinium ring2. Intramolecular reaction | Bridged pyrazolo[1,5-a]pyridine (B1195680) derivative | Tricyclic, rigid scaffold |

| 1-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridinium bromide | Intermolecular reaction with a bifunctional nucleophile | Annulated pyrazolo[1,5-a]pyridine system | Fused tricyclic or tetracyclic system |

Note: The transformations described in this table are conceptual and represent potential synthetic pathways for the construction of complex polycyclic systems from the initial fused pyrazole product.

The construction of such polycyclic pyrazole scaffolds is a testament to the synthetic utility of this compound as a building block in organic synthesis. The ability to readily form a fused bicyclic system, which can then be further elaborated, opens up avenues for the creation of novel and structurally diverse molecules with potential applications in various fields of chemistry.

Mechanistic and Theoretical Investigations of 4 3 Bromopropyl 1 Isopropyl 1h Pyrazole Reactions

Elucidation of Reaction Mechanisms in Pyrazole (B372694) Synthesis and Transformation

The synthesis of the pyrazole core can be achieved through various methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis, and [3+2] cycloaddition reactions. mdpi.com The synthesis of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole would likely involve the reaction of a suitably substituted hydrazine, in this case, isopropylhydrazine, with a diketone precursor bearing the 3-bromopropyl group. The reaction mechanism proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Transformations of this compound would primarily involve the reactive bromopropyl side chain. This alkyl bromide moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For instance, reaction with amines, thiols, or alkoxides would lead to the corresponding substituted propyl-pyrazole derivatives. The mechanism of these transformations typically follows an S(_N)2 pathway, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Another potential transformation is an elimination reaction, facilitated by a strong base, which would result in the formation of a propenyl-pyrazole derivative. The regioselectivity of this elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior. eurasianjournals.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. eurasianjournals.com In the context of this compound, DFT calculations can be employed to elucidate reaction pathways and characterize transition states and intermediates for both its synthesis and subsequent transformations. mdpi.comresearchgate.netresearchgate.net

For the synthesis of the pyrazole ring, DFT can be used to model the reaction energy profile of the condensation reaction, helping to identify the rate-determining step and understand the factors influencing regioselectivity. mdpi.com For the transformations of the bromopropyl side chain, DFT studies can predict the activation energies for S(_N)2 and E2 reactions with various nucleophiles and bases, providing insights into the kinetic and thermodynamic favorability of different reaction pathways. eurjchem.comresearchgate.net

Table 1: Hypothetical DFT Calculated Activation Energies for Reactions of this compound

| Reaction Type | Nucleophile/Base | Solvent | Activation Energy (kcal/mol) |

| S(_N)2 | NH(_3) | Acetonitrile (B52724) | 22.5 |

| S(_N)2 | CH(_3)O | Methanol | 18.7 |

| E2 | t-BuOK | tert-Butanol | 20.1 |

| S(_N)2 | I | Acetone | 25.3 |

This table presents hypothetical data for illustrative purposes.

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are valuable for analyzing the conformational landscape and predicting the reactivity of molecules like this compound. nih.govacs.orgsemanticscholar.org The flexibility of the 3-bromopropyl side chain allows for multiple conformations, which can influence the molecule's reactivity and interactions with other molecules.

Conformational analysis can identify the most stable (lowest energy) conformations of the molecule. This is crucial as the reactivity of the bromopropyl group can be dependent on its spatial orientation relative to the pyrazole ring. For instance, certain conformations may be more favorable for intramolecular reactions or for binding to a biological target. nih.gov

Molecular modeling can also be used to predict reactivity by calculating various molecular descriptors. For example, the calculation of electrostatic potential maps can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C3-C4-C(\alpha)-C(\beta)) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

This table presents hypothetical data for illustrative purposes.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical aspect of pyrazole synthesis. organic-chemistry.org When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. acs.org The synthesis of this compound from isopropylhydrazine and a 1,3-dicarbonyl precursor containing the 3-bromopropyl group would also face this challenge. The regiochemical outcome is influenced by factors such as the nature of the substituents on both reactants and the reaction conditions (e.g., pH). acs.orgrsc.org Computational studies can be instrumental in predicting the favored regioisomer. mdpi.com

Stereoselectivity becomes relevant in the transformations of the pyrazole derivative, particularly if the reactions introduce a chiral center. nih.govnih.gov For example, if the bromopropyl chain is modified to create a stereocenter, controlling the stereochemical outcome of the reaction would be important. The use of chiral reagents or catalysts can be employed to achieve stereoselective transformations. nih.gov While the synthesis of this compound itself does not generate a stereocenter, subsequent reactions at the propyl chain could. For instance, a nucleophilic substitution reaction with a bulky nucleophile could proceed with a degree of stereoselectivity if a chiral center is present elsewhere in the molecule or if a chiral auxiliary is used. rwth-aachen.de

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole," providing detailed information about the carbon-hydrogen framework and the local electronic environment of the nitrogen atoms within the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Isopropyl Group: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

Bromopropyl Chain: Distinct signals for the three methylene (B1212753) groups (-CH₂-), with the protons closer to the bromine atom and the pyrazole ring showing different chemical shifts.

Pyrazole Ring: Two distinct signals for the protons on the pyrazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for the carbon atoms are:

Isopropyl Group: Separate signals for the methine and methyl carbons.

Bromopropyl Chain: Three distinct signals for the methylene carbons.

Pyrazole Ring: Signals corresponding to the carbon atoms of the pyrazole ring.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can offer valuable insights into the electronic structure of the pyrazole ring. The two nitrogen atoms in the ring would exhibit distinct chemical shifts, reflecting their different bonding environments (pyrrole-like vs. pyridine-like).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | ~4.5 | ~50-55 |

| Isopropyl-CH₃ | ~1.4 | ~22-24 |

| Pyrazole-H3/H5 | ~7.4-7.6 | ~130-140 |

| Pyrazole-H4 | Not Applicable | ~105-115 |

| Propyl-CH₂ (alpha to pyrazole) | ~2.7 | ~28-32 |

| Propyl-CH₂ (beta) | ~2.2 | ~30-34 |

| Propyl-CH₂ (gamma to Br) | ~3.4 | ~33-37 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For "this compound," with a molecular formula of C₉H₁₅BrN₂, the expected monoisotopic mass is approximately 230.047 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule might include:

Loss of the bromine atom.

Cleavage of the propyl chain.

Loss of the isopropyl group.

Fragmentation of the pyrazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | ~230/232 | Molecular ion peak showing bromine isotope pattern |

| [M-Br]⁺ | ~151 | Loss of the bromine atom |

| [M-C₃H₇]⁺ | ~187/189 | Loss of the isopropyl group |

| [C₆H₁₀N₂]⁺ | ~110 | Fragment corresponding to the pyrazole and attached methylene |

Note: m/z values are approximate and depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretches from the isopropyl and bromopropyl groups, typically in the range of 2850-3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyrazole ring, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching: Absorption bands for the carbon-nitrogen bonds in the pyrazole ring, usually found between 1000-1300 cm⁻¹.

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aliphatic C-H stretch | 2850-3000 |

| Pyrazole ring C=C, C=N stretch | 1400-1600 |

| C-N stretch | 1000-1300 |

| C-Br stretch | 500-700 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for its analysis. When coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the compound and any impurities. The retention time in GC is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purification and purity assessment of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. Detection is typically achieved using a UV detector, as the pyrazole ring is UV-active. The purity of the compound can be determined by integrating the peak area in the chromatogram.

These analytical methods, when used in combination, provide a comprehensive characterization of "this compound," confirming its structure and purity, which is critical for its application in further research and development.

Advanced Research Applications of 4 3 Bromopropyl 1 Isopropyl 1h Pyrazole As a Synthetic Platform

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the 3-bromopropyl group in 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole positions it as a valuable intermediate for the construction of more complex heterocyclic systems. The terminal bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functionalities, leading to the synthesis of diverse molecular architectures.

Potential Synthetic Transformations:

| Reagent/Reaction Type | Resulting Structure/Functionality | Potential Application Area |

| Primary/Secondary Amines | Amination | CNS agents, antihistamines |

| Thiols | Thioether formation | Enzyme inhibitors |

| Azides (followed by reduction or cycloaddition) | Amines, Triazoles | Bioisosteres, Click chemistry linkers |

| Carboxylates | Esterification | Prodrugs |

| Cyanide | Nitrile formation (precursor to acids, amines) | Metabolic disease targets |

These reactions could be employed to generate novel polycyclic or macrocyclic structures by utilizing difunctional nucleophiles or through intramolecular cyclization strategies. The isopropyl group at the 1-position of the pyrazole (B372694) ring provides steric bulk and influences the electronic properties of the ring, which can be strategically utilized to direct reaction pathways and modulate the properties of the final compounds.

Scaffold for Novel Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound is well-suited for its development into such a tool. The pyrazole core can serve as a recognition element for specific biological targets, a feature common to many bioactive pyrazole-containing molecules. The bromopropyl linker provides a reactive handle for the attachment of reporter groups (e.g., fluorophores, biotin) or affinity tags, which are essential for visualizing and isolating the probe's biological targets.

Hypothetical Chemical Probe Design:

| Component | Function | Example Modification |

| 1-isopropyl-1H-pyrazole | Target Recognition | Further substitution on the pyrazole ring to enhance binding affinity and selectivity. |

| 4-(3-propyl) chain | Spacer/Linker | Variation in linker length and rigidity to optimize target engagement. |

| Terminal Bromide | Reactive Handle | Conjugation to a fluorophore (e.g., fluorescein) for imaging or biotin (B1667282) for affinity purification. |

The development of chemical probes from this scaffold would involve synthesizing a small library of derivatives where the terminal bromide is replaced with various reporter tags. These probes could then be used in high-throughput screening assays to identify novel protein-protein interactions or to validate new drug targets.

Precursor for Advanced Materials Chemistry Research

The application of pyrazole derivatives extends into materials science, where they have been utilized as ligands for catalysis and as building blocks for organic electronic materials.

Ligands for Catalysis: The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal centers to form catalytic complexes. The bromopropyl arm could be functionalized with additional donor atoms (e.g., phosphorus, sulfur, or another nitrogen) to create bidentate or tridentate ligands. Such ligands can influence the steric and electronic environment of the metal catalyst, thereby tuning its activity and selectivity in various organic transformations, such as cross-coupling reactions or polymerization.

Organic Electronic Materials: Pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 1-isopropyl-1H-pyrazole core of the title compound can be incorporated into larger conjugated systems. The 3-bromopropyl group offers a convenient point for polymerization or for grafting onto other material scaffolds, potentially leading to the development of new conductive polymers or charge-transporting materials.

Strategies for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds for screening in drug discovery and materials science. The structure of this compound is amenable to a combinatorial approach. A "scaffold-based" library could be generated by reacting the parent molecule with a diverse set of nucleophiles to create a library of compounds with variations at the terminus of the 3-propyl chain.

Example Library Synthesis Strategy:

A library of compounds could be synthesized in a parallel fashion by dispensing this compound into an array of reaction vessels, followed by the addition of a different nucleophilic building block to each vessel. This would rapidly generate a collection of related molecules that could be screened for biological activity or material properties. The data from such a screen could then be used to establish structure-activity relationships (SAR) and guide the design of more potent or functional molecules.

Future Perspectives and Challenges in the Research of 4 3 Bromopropyl 1 Isopropyl 1h Pyrazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is the need for more efficient and environmentally benign synthetic pathways. Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which pose significant challenges to sustainable chemistry. benthamdirect.com Future research must prioritize the principles of green chemistry to develop routes that are not only high-yielding but also atom-economical and operationally simple. nih.govresearchgate.net

Key areas for development include:

Green Solvents and Catalysts: Shifting away from volatile organic compounds to greener solvents or even solvent-free reaction conditions is crucial. nih.govbenthamdirect.com The use of renewable resources and environmentally friendly catalysts, such as bio-organic or nano-catalysts, can significantly reduce the environmental impact. benthamdirect.commdpi.com

Energy Efficiency: Exploring energy-efficient techniques like microwave and ultrasonic assistance can lead to shorter reaction times and milder conditions compared to conventional heating. benthamdirect.com

Atom Economy: Synthetic strategies, such as multicomponent reactions, should be prioritized as they enhance atom economy by combining multiple starting materials in a single step, minimizing waste. nih.govrsc.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Solvents | Hazardous organic solvents | Green solvents (e.g., water, ethanol), solvent-free conditions nih.govbenthamdirect.com | Reduced environmental pollution and operational hazards. |

| Catalysts | Homogeneous acid/base catalysts | Recyclable, non-toxic catalysts (e.g., nano-catalysts, biocatalysts) researchgate.netmdpi.com | Lowered costs, simplified purification, and reduced waste. |

| Energy | Conventional heating | Microwave irradiation, sonication benthamdirect.com | Faster reactions, lower energy consumption, and potentially higher yields. |

| Reagents | Use of hazardous reagents | Use of renewable feedstocks and less toxic chemicals jetir.org | Improved safety profile and reduced environmental footprint. |

| Efficiency | Often multi-step with purification at each stage | One-pot and multicomponent reactions rsc.org | Increased overall yield, reduced waste, and simplified procedures. |

Exploration of Novel Functionalization Strategies

The this compound molecule possesses several reactive sites, including the pyrazole ring and the terminal bromine on the propyl chain, making it a versatile building block. pharmaguideline.com Future research should focus on exploring novel functionalization reactions to create a diverse library of derivatives for various applications.

Pyrazole Ring Functionalization: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position if available, though in this case, the C4 position is already substituted. globalresearchonline.net Alternative strategies could involve metal-catalyzed cross-coupling reactions to introduce new substituents, a common strategy for functionalizing bromo-heteroarenes. researchgate.netnih.gov

Side-Chain Modification: The bromopropyl group is a key handle for introducing a wide array of functionalities via nucleophilic substitution reactions. This allows for the attachment of various amines, azides, thiols, and other nucleophiles, leading to new classes of compounds with potentially unique biological or material properties.

Advanced Catalysis: The use of modern catalytic systems, such as palladium or copper catalysts, can enable selective and efficient functionalization at different positions of the pyrazole core or the side chain. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Future applications of AI and ML in this area include:

Reaction Condition Optimization: ML algorithms can analyze vast parameter spaces (e.g., temperature, solvent, catalyst, base) to predict the conditions that will maximize the yield of a desired product. princeton.edurjptonline.org This can significantly reduce the number of experiments needed. preprints.org

Predicting Reaction Outcomes: Forward synthesis models can predict the likely products of a given set of reactants and conditions, helping chemists to anticipate potential side reactions and byproducts. acs.orgresearchgate.net

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. acs.org

| Parameter | Range/Options | AI Objective | Predicted Optimal Condition |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI | Maximize Yield | Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Maximize Yield | XPhos |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Maximize Yield | Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF | Maximize Yield | Dioxane |

| Temperature (°C) | 80 - 120 | Maximize Yield | 110 |

Unveiling Complex Reaction Mechanisms through Advanced Computational Studies

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic processes. nih.gov Advanced computational chemistry methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure, stability of intermediates, and energy barriers of reaction pathways. eurasianjournals.comresearchgate.net

For the synthesis and functionalization of this compound, computational studies can:

Elucidate Reaction Pathways: By modeling the potential energy surface, researchers can identify the most likely reaction mechanism, including the structures of transition states and intermediates. researchgate.netmdpi.com

Explain Regioselectivity: Computational models can explain why a reaction favors one product over another, which is crucial for developing highly selective synthetic methods. mdpi.com

Guide Catalyst Design: Theoretical studies can help in understanding catalyst-substrate interactions, paving the way for the rational design of more effective catalysts for specific transformations. eurasianjournals.com

Table 3: Application of Computational Studies in Pyrazole Chemistry

| Computational Method | Objective | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Determine the lowest energy reaction pathway for synthesis or functionalization. researchgate.netresearchgate.net | Identification of key intermediates and transition states; understanding of reaction kinetics and thermodynamics. |

| Molecular Dynamics (MD) Simulations | Explore the conformational space and dynamic behavior of the molecule and its derivatives. eurasianjournals.com | Insights into molecular flexibility and interactions with biological targets or solvents. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions. | Understanding the stability of intermediates and the role of weak interactions in directing reaction outcomes. |

| Conceptual DFT | Predict the reactivity of different sites within the molecule. | Identification of the most probable sites for electrophilic or nucleophilic attack. |

Q & A

Q. What are the optimal synthetic routes for introducing the 3-bromopropyl group into pyrazole derivatives?

The bromopropyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, 1-(3-bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole was synthesized by reacting 2-pyridyl azide with propargyl bromide under copper(I)-catalyzed click conditions, followed by bromination at the propyl chain . Key parameters include:

- Temperature: 60–80°C for alkylation.

- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).

- Catalysts: Cu(I) for azide-alkyne cycloaddition.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish regioisomers in bromopropyl-pyrazole derivatives?

H-NMR and C-NMR are critical for resolving regioisomers. For instance, in 3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole protons (H4 and H5) exhibit distinct coupling patterns (e.g., ), while the bromopropyl chain shows characteristic triplet signals for CHBr at δ 3.4–3.6 ppm .

Advanced Research Questions

Q. What crystallographic methods confirm the stereochemistry and spatial arrangement of 4-(3-bromopropyl)-1-isopropyl-1H-pyrazole?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For a related compound, 1-(3-bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, triclinic crystal packing (space group ) with , , and was reported. Key metrics:

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, mass spectrometry (MS), and infrared (IR) data require iterative validation:

- Case Study : In 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide, IR showed NH stretches at 3253–3433 cm, while H-NMR confirmed NH protons at δ 7.44–7.46 ppm. Cross-validation with high-resolution MS (HRMS) ensured molecular ion consistency .

- Method : Use deuterium exchange (DO) to confirm exchangeable protons .

Q. What strategies mitigate diastereomer formation during bromopropyl functionalization?

Diastereomers arise from asymmetric centers in the pyrazole or bromopropyl chain. In the synthesis of GAT193, a cyclopenta[c]quinoline derivative, indium chloride (0.2 eq.) minimized diastereomer formation (<5%). Isolation relied on preparative HPLC (C18 column, acetonitrile/water gradient) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.